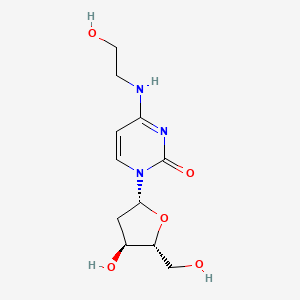
2'-Deoxy-N-(2-hydroxyethyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-N-(2-hydroxyethyl)cytidine is a derivative of deoxycytidine, a nucleoside component of DNA. This compound is characterized by the substitution of a hydroxyl group at the 2’ position of the deoxyribose sugar with a hydroxyethyl group. This modification can influence the compound’s biochemical properties and its interactions within biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(2-hydroxyethyl)cytidine typically involves the modification of deoxycytidine. One common method includes the protection of the hydroxyl groups on the deoxyribose, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The protecting groups are then removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-Deoxy-N-(2-hydroxyethyl)cytidine are less documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This includes the use of automated synthesizers and large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2’-Deoxy-N-(2-hydroxyethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.
科学研究应用
2’-Deoxy-N-(2-hydroxyethyl)cytidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is studied for its role in DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based diagnostics and therapeutics.
作用机制
The mechanism of action of 2’-Deoxy-N-(2-hydroxyethyl)cytidine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. The hydroxyethyl group can affect the compound’s interaction with DNA polymerases and other enzymes involved in nucleic acid metabolism. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies.
相似化合物的比较
Similar Compounds
Deoxycytidine: The parent compound, which lacks the hydroxyethyl modification.
5-Aza-2’-deoxycytidine: A modified nucleoside used in the treatment of myelodysplastic syndromes.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent used in the treatment of various cancers.
Uniqueness
2’-Deoxy-N-(2-hydroxyethyl)cytidine is unique due to the presence of the hydroxyethyl group, which can alter its biochemical properties and interactions with enzymes. This modification can enhance its potential as a therapeutic agent by improving its stability and efficacy.
属性
CAS 编号 |
53213-04-0 |
|---|---|
分子式 |
C11H17N3O5 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-(2-hydroxyethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c15-4-2-12-9-1-3-14(11(18)13-9)10-5-7(17)8(6-16)19-10/h1,3,7-8,10,15-17H,2,4-6H2,(H,12,13,18)/t7-,8+,10+/m0/s1 |
InChI 键 |
FZPUAEKFEQFBAR-QXFUBDJGSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NCCO)CO)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)NCCO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10R,13S,17R)-5'-Methoxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolan]-3-ol](/img/structure/B14643563.png)
![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
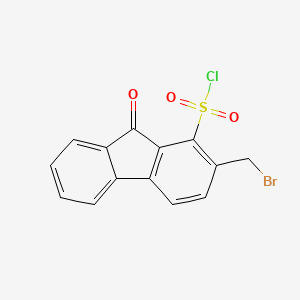
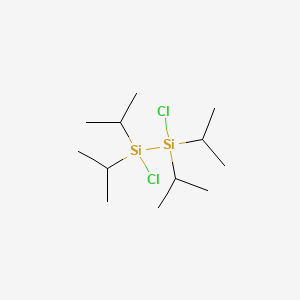
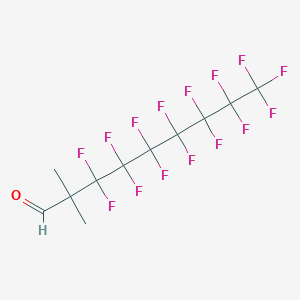
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
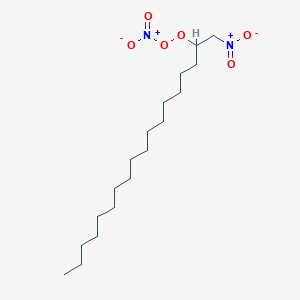
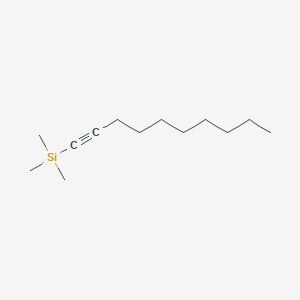
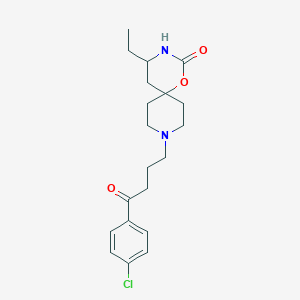
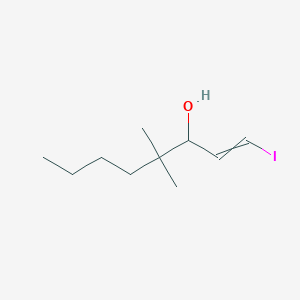
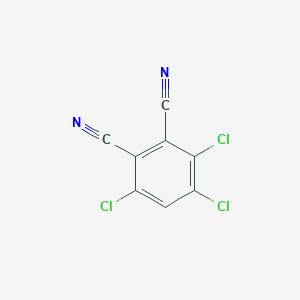
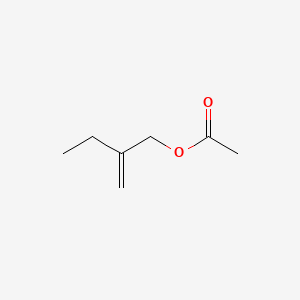
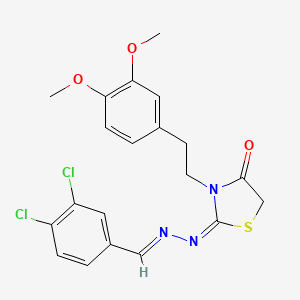
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
